molecular formula C7H8FNS B12837085 4-Amino-5-fluoro-2-methylbenzenethiol CAS No. 745753-02-0

4-Amino-5-fluoro-2-methylbenzenethiol

Katalognummer: B12837085
CAS-Nummer: 745753-02-0
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: KVKNXONLHZGLCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5-fluoro-2-methylbenzenethiol is an organic compound with the molecular formula C7H8FNS It is a derivative of benzenethiol, characterized by the presence of an amino group, a fluorine atom, and a methyl group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoro-2-methylbenzenethiol typically involves multi-step organic reactions. One common method includes the nitration of 2-methylbenzenethiol followed by reduction to introduce the amino group. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-5-fluoro-2-methylbenzenethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenethiols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Amino-5-fluoro-2-methylbenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Amino-5-fluoro-2-methylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino and fluorine groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-2-methylbenzenethiol: Lacks the fluorine atom, resulting in different reactivity and properties.

    5-Fluoro-2-methylbenzenethiol:

    2-Methylbenzenethiol: Lacks both the amino and fluorine groups, making it less versatile in chemical reactions.

Uniqueness

4-Amino-5-fluoro-2-methylbenzenethiol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino group and a fluorine atom on the benzene ring makes it a valuable compound for various synthetic and research purposes.

Eigenschaften

CAS-Nummer

745753-02-0

Molekularformel

C7H8FNS

Molekulargewicht

157.21 g/mol

IUPAC-Name

4-amino-5-fluoro-2-methylbenzenethiol

InChI

InChI=1S/C7H8FNS/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,9H2,1H3

InChI-Schlüssel

KVKNXONLHZGLCV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1S)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.